Mal-PEG5-CH2COOH

描述

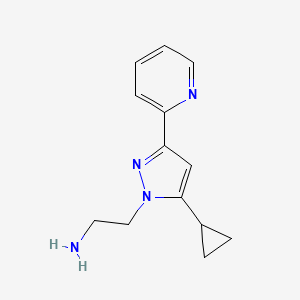

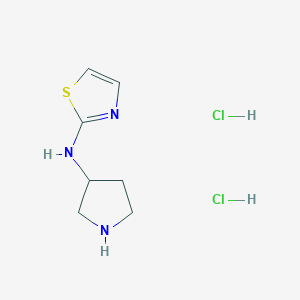

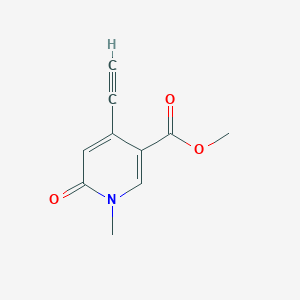

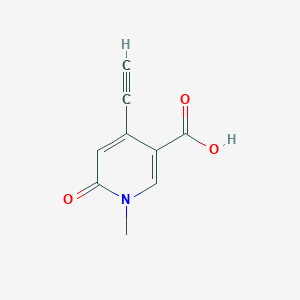

Mal-PEG5-CH2COOH, also known as Maleimido-Penta (Ethylene Glycol)-Acetic Acid, is a derivative of polyethylene glycol (PEG). It has a chemical formula of C16H25NO9 and a molecular weight of 375.37 .

Synthesis Analysis

This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a useful cross-linking reagent with a PEG spacer . The carboxyl group can react with amine or hydroxyl under standard acid/amine or acid/alcohol coupling conditions .Molecular Structure Analysis

The molecular structure of this compound consists of a maleimide and a carboxylic acid group at each end of the molecular chain . The maleimide contains a reactive C=C double bond .Chemical Reactions Analysis

The maleimide group in this compound is known for its ability to react selectively with thiol groups . At pH 6.5~7.5, the maleimide groups can selectively react with thiol by means of Michael addition to form stable C-S bonds .Physical and Chemical Properties Analysis

This compound has a boiling point of 540.2±50.0 °C (Predicted) and a density of 1.271±0.06 g/cm3 (Predicted) . Its pKa is 3.39±0.10 (Predicted) .科学研究应用

表征和分析技术

- 基质辅助激光解吸离子飞行时间质谱(MALDI-TOF MS)已被应用于聚合物的质量测量,包括PEG衍生物。这种技术使得可以识别PEG样品中的末端基团,从而深入了解它们的分子量分布和结构特性 (Montaudo et al., 1995)。此外,MALDI-TOF MS已被用于研究PEG的氧化降解,提供了一种方法来提出和确认PEG降解产物的末端基团 (Payne et al., 2020)。

药物传递和生物医学应用

- PEG化是将聚乙二醇(PEG)链附加到分子上的过程,是增强肽和蛋白质治疗效果的关键技术。Mal-PEG5-CH2COOH衍生物用于治疗蛋白质的特异性PEG化,提高其溶解性、稳定性和生物利用度。该领域的研究包括开发新的PEG化方法,展示了这些衍生物在创造更有效和有针对性的治疗药物中的潜力 (Roberts et al., 2002)。

分析方法开发

- 已开发出创新的分析方法来估计复杂混合物中PEG衍生物的浓度。例如,引入了一种双相分光光度法,用于定量分析巯基PEG化反应混合物中的mPEG-马来酰亚胺。该方法提供了一种直接、可重复的方法来量化游离和蛋白结合的mPEG-马来酰亚胺,促进了PEG化产品的分析和质量控制 (Nanda et al., 2016)。

黏附性载体用于药物传递

- This compound功能化的纳米颗粒和脂质体已被探索作为黏附性载体用于药物传递,特别是用于靶向尿道膀胱癌治疗。这些载体在粘膜表面显示出增强的保留能力,通过确保药物在靶位点的延长存在,有望改善治疗效果 (Kaldybekov et al., 2019)。

作用机制

Target of Action

- Mal-PEG5-CH2COOH contains two functional groupsmaleimide and carboxylic acid. The maleimide group selectively reacts with thiol (sulfhydryl) groups, while the carboxylic acid group can form amide bonds with amino groups. The maleimide group’s reactivity with thiol groups allows for specific modification of proteins, peptides, or other surfaces containing sulfhydryl groups .

安全和危害

未来方向

生化分析

Biochemical Properties

Mal-PEG5-CH2COOH plays a crucial role in biochemical reactions, particularly in the field of bioconjugation. The maleimide group of this compound reacts with thiol groups on proteins, enzymes, and other biomolecules, forming a stable thioether bond. This reaction is highly specific and occurs under mild conditions, making it ideal for modifying proteins and other sensitive biomolecules. The PEG chain in this compound enhances the solubility and stability of the conjugated biomolecules, reducing aggregation and improving their overall biochemical properties .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. By modifying proteins and enzymes on the cell surface or within the cell, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the conjugation of this compound to cell surface receptors can alter their signaling properties, leading to changes in downstream signaling pathways. Additionally, the modification of intracellular proteins with this compound can affect their function and stability, impacting cellular processes such as metabolism and gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of a stable thioether bond between the maleimide group and thiol groups on biomolecules. This reaction is highly specific and occurs under mild conditions, making it suitable for modifying sensitive proteins and enzymes. The PEG chain in this compound provides solubility and flexibility, allowing the conjugated biomolecules to maintain their native structure and function. Additionally, the carboxylic acid group in this compound can be used for further functionalization, enabling the creation of complex bioconjugates .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under physiological conditions, but it can degrade over time, leading to a loss of activity. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly when used to modify proteins and enzymes involved in critical cellular processes. The stability and degradation of this compound can be influenced by factors such as temperature, pH, and the presence of other reactive species .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound can effectively modify target proteins and enzymes without causing significant toxicity or adverse effects. At high doses, this compound can lead to toxic effects, including cell death and tissue damage. Threshold effects have been observed in studies, where a certain dosage of this compound is required to achieve the desired biochemical modification without causing toxicity. It is important to carefully optimize the dosage of this compound in animal studies to achieve the desired effects while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those involving the modification of proteins and enzymes. The maleimide group of this compound reacts with thiol groups on biomolecules, forming a stable thioether bond. This modification can affect the activity and stability of the target biomolecules, influencing metabolic flux and metabolite levels. Additionally, the carboxylic acid group in this compound can be used for further functionalization, enabling the creation of complex bioconjugates that can participate in various metabolic pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The PEG chain in this compound enhances its solubility and stability, allowing it to be efficiently transported within the cell. Additionally, this compound can interact with transporters and binding proteins, facilitating its distribution to specific cellular compartments. The localization and accumulation of this compound within cells can influence its activity and function, impacting cellular processes such as signaling and metabolism .

Subcellular Localization

The subcellular localization of this compound is influenced by factors such as targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments through interactions with transporters and binding proteins. Additionally, the PEG chain in this compound can influence its localization by enhancing its solubility and stability. The subcellular localization of this compound can affect its activity and function, impacting cellular processes such as signaling, metabolism, and gene expression .

属性

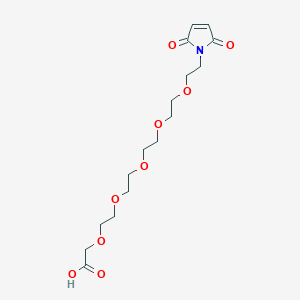

IUPAC Name |

2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO9/c18-14-1-2-15(19)17(14)3-4-22-5-6-23-7-8-24-9-10-25-11-12-26-13-16(20)21/h1-2H,3-13H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONUOPHJDTQFOEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1472865.png)